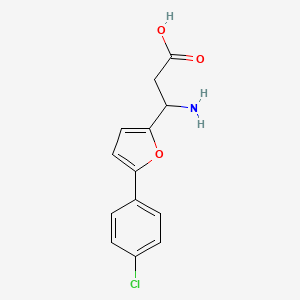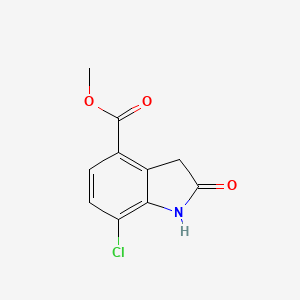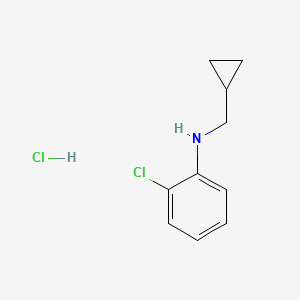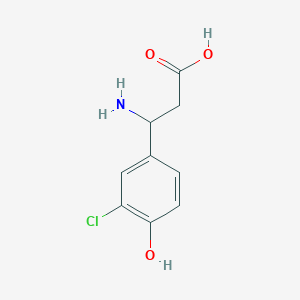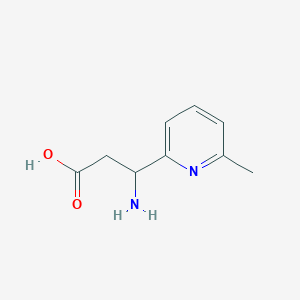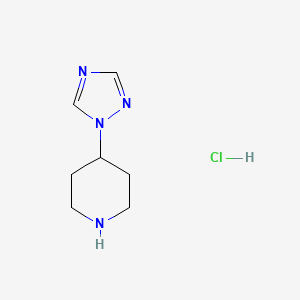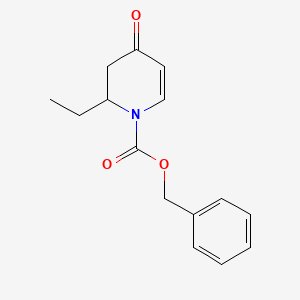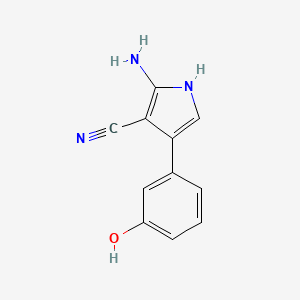,氯仿 CAS No. 327178-96-1](/img/structure/B1504372.png)
16:0-d31-18:1 PS,棕榈酰-d31-油酰-sn-甘油-3-[磷酸-L-丝氨酸](钠盐),氯仿
描述
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate: is a deuterated phosphatidylserine, a type of glycerophospholipid. This compound is a vital component of cell membranes and is naturally present in various tissues, including the brain, lungs, heart, liver, and skeletal muscle . The deuterated form of this compound is often used in scientific research for its unique properties.
科学研究应用
Chemistry: In chemistry, 16:0-d31-18:1 PS is used as an internal standard for the quantification of fatty acid methyl esters using electrospray ionization tandem mass spectrometry (ESI-MS/MS)-based lipidomic analysis .
Biology: In biological research, 16:0-d31-18:1 PS is studied for its role in cell membrane structure and function. It is also implicated in apoptosis and blood clotting processes .
Medicine: In medicine, 16:0-d31-18:1 PS is explored for its potential therapeutic applications, including its effects on cognitive function and neuroprotection.
Industry: In the industrial sector, 16:0-d31-18:1 PS is used in the development of lipid-based formulations and drug delivery systems.
作用机制
Target of Action
As a phospholipid, it likely interacts with cell membranes and may influence membrane fluidity and function .
Mode of Action
The compound is a deuterated phospholipid, which means it contains deuterium atoms instead of hydrogen. Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position . This could potentially influence its interactions with its targets.
Biochemical Pathways
Phospholipids play a crucial role in the structure and function of cell membranes, and alterations in their composition can affect numerous cellular processes .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed within the body’s tissues, metabolized by enzymatic processes, and excreted via the liver and kidneys .
Result of Action
Changes in phospholipid composition can influence cell membrane function, intracellular signaling, and other cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生化分析
Biochemical Properties
16:0-d31-18:1 PS is involved in various biochemical reactions, particularly those related to cell membrane dynamics and signaling. This compound interacts with several enzymes and proteins, including kinases and phosphatases, which regulate its phosphorylation state. The deuterated fatty acids in 16:0-d31-18:1 PS experience exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds . This unique property makes it an excellent tool for studying lipid-protein interactions and membrane-associated processes.
Cellular Effects
16:0-d31-18:1 PS influences various cellular processes, including apoptosis and blood clotting. It is a vital component of the cell membrane, present in the brain, lungs, heart, liver, and skeletal muscle . This compound affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It also plays a role in gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, 16:0-d31-18:1 PS exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism and signaling pathways. The deuterated fatty acids in this compound allow for precise tracking of its interactions and effects on gene expression . The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool for studying long-term biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, 16:0-d31-18:1 PS demonstrates stability over time, with a shelf life of up to one year when stored at -20°C . Its effects on cellular function can be observed over extended periods, making it suitable for both in vitro and in vivo studies. The compound’s stability and resistance to degradation allow for consistent and reliable experimental results.
Dosage Effects in Animal Models
The effects of 16:0-d31-18:1 PS vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote healthy lipid metabolism. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular stress . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
16:0-d31-18:1 PS is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as phospholipases and kinases, which regulate its incorporation into and removal from cellular membranes . The compound’s deuterated nature allows for detailed analysis of metabolic flux and changes in metabolite levels, providing insights into lipid metabolism.
Transport and Distribution
Within cells and tissues, 16:0-d31-18:1 PS is transported and distributed by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its role in membrane dynamics and signaling processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-d31-18:1 PS involves the incorporation of deuterium atoms into the fatty acid chains. Deuterated fatty acids experience an exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds
Industrial Production Methods: Industrial production of 16:0-d31-18:1 PS involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to achieve a high level of purity (>99%) and stability for research applications .
化学反应分析
Types of Reactions: 16:0-d31-18:1 PS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of 16:0-d31-18:1 PS include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products: The major products formed from the reactions of 16:0-d31-18:1 PS depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while reduction reactions may yield reduced forms of the compound.
相似化合物的比较
- 16:0-18:1 PS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)
- 16:0-18:1 PC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
- 16:0-18:1 PA (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate)
Uniqueness: 16:0-d31-18:1 PS is unique due to its deuterated fatty acid chains, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways using mass spectrometry .
属性
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKXRYGZHMUSU-XETPNRLVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677041 | |
| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327178-96-1 | |
| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


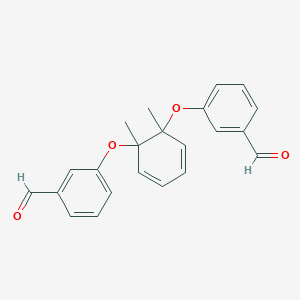
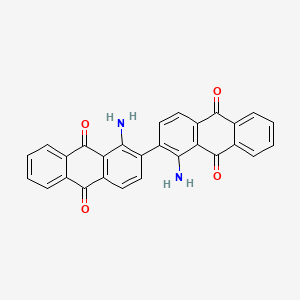

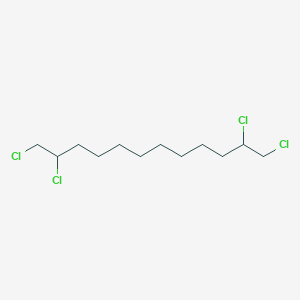
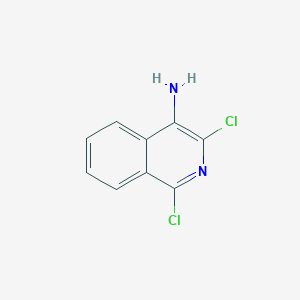
![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)
